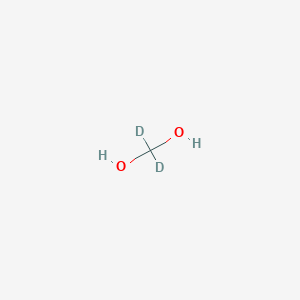
Deuterated paraformaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paraformaldehyde-d2 is a deuterated analog of paraformaldehyde, which is a polymer of formaldehyde. The compound is represented by the chemical formula (CD2O)n, where “n” indicates the number of repeating units. Paraformaldehyde-d2 is used in various scientific research applications due to its unique properties, including its high purity and deuterium content .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paraformaldehyde-d2 can be synthesized by irradiating a mixture of carbon monoxide and deuterium in a quartz mercury arc. This method, however, requires significant purification to remove contaminants such as glyoxal . Another method involves the catalytic oxidation of deuteromethanol, which is a more straightforward approach but requires the availability of deuteromethanol .
Industrial Production Methods
The industrial production of paraformaldehyde-d2 typically involves the depolymerization of deuterated formaldehyde solutions. This process requires heating the solution to approximately 60°C and adjusting the pH with concentrated sodium hydroxide until the solution clears .
Chemical Reactions Analysis
Types of Reactions
Paraformaldehyde-d2 undergoes several types of chemical reactions, including:
Depolymerization: Heating paraformaldehyde-d2 can depolymerize it into formaldehyde gas or solution.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Depolymerization: Requires dry heating or the presence of water, base, or acid.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
Formaldehyde Gas: Produced through dry heating.
Formaldehyde Solution: Produced in the presence of water, base, or acid.
Scientific Research Applications
Paraformaldehyde-d2 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the fixation of biological tissues for microscopy and histology.
Medicine: Utilized in the preparation of vaccines and other medical applications.
Industry: Acts as a precursor for the production of resins and other industrial chemicals.
Mechanism of Action
Paraformaldehyde-d2 exerts its effects primarily through the depolymerization process, which releases formaldehyde. Formaldehyde can then participate in various chemical reactions, including cross-linking proteins to DNA in chromatin immunoprecipitation (ChIP) assays . This cross-linking ability is crucial for its use in biological and medical applications.
Comparison with Similar Compounds
Similar Compounds
Formaldehyde-d2: A monomeric form of paraformaldehyde-d2, used in similar applications but with different physical properties.
Polyoxymethylene: A higher molecular weight polymer of formaldehyde, used primarily in industrial applications.
Uniqueness
Paraformaldehyde-d2 is unique due to its deuterium content, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques that require isotopic labeling .
Properties
Molecular Formula |
CH4O2 |
|---|---|
Molecular Weight |
50.054 g/mol |
IUPAC Name |
dideuteriomethanediol |
InChI |
InChI=1S/CH4O2/c2-1-3/h2-3H,1H2/i1D2 |
InChI Key |
CKFGINPQOCXMAZ-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(O)O |
Canonical SMILES |
C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















